DL-Phenylethanolamine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Phenylethanolamine-d5 is a deuterated form of DL-Phenylethanolamine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased molecular weight and altered physical and chemical characteristics compared to its non-deuterated counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Phenylethanolamine-d5 can be synthesized by reacting deuterated benzyl cyanide with lithium aluminum deuteride (LiAlD4) to produce deuterated benzylamine. This intermediate is then subjected to a reduction reaction to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
DL-Phenylethanolamine-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or alcohols.
Substitution: Produces various substituted phenylethanolamine derivatives.
Scientific Research Applications
DL-Phenylethanolamine-d5 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: In metabolic studies to trace the pathways of phenylethanolamine metabolism.
Medicine: In pharmacokinetic studies to understand the distribution and elimination of phenylethanolamine derivatives.
Industry: In the development of new drugs and therapeutic agents
Mechanism of Action
DL-Phenylethanolamine-d5 exerts its effects by interacting with adrenergic receptors, particularly the beta-adrenergic receptors. It mimics the action of endogenous catecholamines like norepinephrine and epinephrine, leading to various physiological responses such as increased heart rate and vasoconstriction. The deuterium atoms in this compound may alter its binding affinity and metabolic stability compared to the non-deuterated form .
Comparison with Similar Compounds
Similar Compounds
Phenylethanolamine: The non-deuterated form with similar chemical properties but different physical characteristics.
Norepinephrine: An endogenous catecholamine with similar adrenergic activity.
Epinephrine: Another endogenous catecholamine with potent cardiovascular effects.
Uniqueness
DL-Phenylethanolamine-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately. This makes it a valuable tool in various scientific studies .
Properties
CAS No. |
1794754-48-5 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
142.213 |
IUPAC Name |
2-amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol |
InChI |
InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/i1D,2D,3D,4D,5D |
InChI Key |
ULSIYEODSMZIPX-RALIUCGRSA-N |
SMILES |
C1=CC=C(C=C1)C(CN)O |
Synonyms |
α-(Aminomethyl)benzenemethanol-d5; α-(Aminomethyl)benzyl Alcohol-d5; Bisnorephedrine-d5; (RS)-2-Amino-1-phenylethanol-d5; (±)-1-Phenylethanolamine-d5; (±)-2-Amino-1-phenylethanol-d5; (±)-Phenylethanolamine-d5; (±)-α-Phenylglycinol-d5; β-Hydroxyphen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.